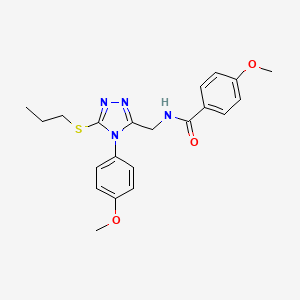

4-methoxy-N-((4-(4-methoxyphenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide

Description

4-methoxy-N-((4-(4-methoxyphenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide (CAS: 476431-65-9, molecular formula: C₂₁H₂₄N₄O₃S, molecular weight: 412.5053 g/mol) is a triazole-based compound featuring a 1,2,4-triazole core substituted with a 4-methoxyphenyl group at position 4, a propylthio moiety at position 5, and a benzamide side chain linked via a methyl group at position 3. The structure includes two methoxy groups on the benzamide and triazole-attached phenyl rings, which likely enhance electron-donating effects and influence solubility . Its synthesis typically involves S-alkylation or condensation reactions, as seen in analogous triazole derivatives .

Properties

IUPAC Name |

4-methoxy-N-[[4-(4-methoxyphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O3S/c1-4-13-29-21-24-23-19(25(21)16-7-11-18(28-3)12-8-16)14-22-20(26)15-5-9-17(27-2)10-6-15/h5-12H,4,13-14H2,1-3H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNZNLJIYQUMOIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NN=C(N1C2=CC=C(C=C2)OC)CNC(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-methoxy-N-((4-(4-methoxyphenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a derivative of the 1,2,4-triazole class, which has garnered attention for its potential biological activities. This article explores its biological activity, including cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be described by its molecular formula and structure, which include:

- Triazole moiety : Known for various pharmacological activities.

- Methoxy and propylthio substituents : These groups may influence the compound's biological properties.

Cytotoxicity Studies

Recent studies have highlighted the cytotoxic effects of triazole derivatives in various cancer cell lines. For instance, a related triazole compound exhibited selective cytotoxicity against melanoma cells (VMM917), showing a 4.9-fold increase in cytotoxicity compared to normal cells. The mechanism involved cell cycle arrest at the S phase and a decrease in melanin production, indicating potential as an alternative chemotherapeutic agent for melanoma treatment .

| Compound | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| B9 | VMM917 | 10 | Cytotoxicity observed |

| Control | Normal | >50 | No significant effect |

The proposed mechanisms of action for triazole derivatives include:

- Inhibition of Tyrosinase : This enzyme is crucial in melanin biosynthesis; inhibition leads to reduced melanin levels in melanoma cells.

- Cell Cycle Arrest : Induction of S phase arrest prevents cancer cell proliferation.

Pharmacological Potential

The pharmacological potential of this compound extends beyond cytotoxicity. Its structural components suggest possible activities such as:

- Antimicrobial : Triazole compounds are known for their antifungal properties.

- Anti-inflammatory : Related compounds have shown promise in reducing inflammation.

Case Studies

A case study involving a similar triazole derivative highlighted its effectiveness against resistant melanoma strains. The study utilized flow cytometry to analyze cell cycle dynamics and MTT assays for viability assessments . The results indicated that the compound not only inhibited growth but also modulated apoptotic pathways.

Comparison with Similar Compounds

Substituent Variations on the Triazole Core

The compound’s structural uniqueness lies in its propylthio substituent (C₃H₇S) at position 5 of the triazole ring. Key comparisons with related derivatives include:

Key Observations :

- Electron Effects : The methoxy groups in 476431-65-9 contrast with electron-withdrawing groups (e.g., CF₃ in 476431-55-7), altering electronic density on the triazole ring and reactivity in nucleophilic reactions .

Comparison with Morpholine-Linked Triazoles

Shcherbyna et al. These compounds feature:

- Morpholine Rings : Enhance solubility via tertiary amine and oxygen atoms.

- Thioether Linkages : Similar to 476431-65-9 but with bulkier cyclohexylmethyl or pyridylthio groups .

Divergences :

- Spectral Data : The target compound’s ¹H-NMR would show distinct methoxy singlets (~δ 3.8 ppm) absent in morpholine derivatives, which instead exhibit morpholine methylene protons (δ 2.5–3.5 ppm) .

- Synthetic Routes : Microwave-assisted synthesis (yields: 79–90%) is more efficient for morpholine derivatives compared to conventional reflux methods used for 476431-65-9 .

Sulfur-Containing Analogs vs. Sulfonyl Derivatives

Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones (X = H, Cl, Br) from differ significantly:

- Sulfonyl vs. Thioether Groups : Sulfonyl (SO₂) groups increase polarity and hydrogen-bonding capacity compared to thioethers (S-alkyl), impacting solubility and metabolic stability .

- Tautomerism : Sulfonyl triazoles exhibit thione-thiol tautomerism (IR νC=S: 1247–1255 cm⁻¹), whereas 476431-65-9’s propylthio group likely stabilizes the thione form without tautomeric shifts .

Preparation Methods

Cyclocondensation of Thiourea Derivatives

The triazole scaffold is commonly synthesized via cyclocondensation of 1,3-disubstituted thioureas with acyl hydrazides. Adapted from the method by Larsen et al., the following steps are critical:

Step 1: Preparation of 1-(4-Methoxyphenyl)-3-(propylthio)thiourea

- Reactants : 4-Methoxyphenyl isothiocyanate (1.0 equiv) and propylthiol (1.2 equiv) in anhydrous dichloromethane.

- Conditions : Stirred at 25°C for 12 hours under nitrogen.

- Yield : 85–90%.

Step 2: Mercury(II)-Mediated Carbodiimide Formation

- Reactants : Thiourea intermediate (1.0 equiv), mercury(II) acetate (1.5 equiv) in dry dioxane.

- Conditions : Reflux at 110°C for 2 hours to form 1-(4-methoxyphenyl)-3-(propylthio)carbodiimide .

Step 3: Cyclization with Formyl Hydrazide

- Reactants : Carbodiimide (1.0 equiv), formyl hydrazide (1.2 equiv) in tetrahydrofuran.

- Conditions : Heated at 80°C for 6 hours, yielding 4-(4-methoxyphenyl)-5-(propylthio)-4H-1,2,4-triazol-3-amine .

Functionalization of the Triazole Intermediate

N-Methylation and Acylation

Step 4: Methylation of the Triazole Amine

- Reactants : Triazole amine (1.0 equiv), formaldehyde (2.0 equiv), sodium cyanoborohydride (1.5 equiv) in methanol.

- Conditions : Stirred at 25°C for 24 hours, yielding 4-(4-methoxyphenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methanamine .

Step 5: Benzamide Formation

- Reactants : Methanamine derivative (1.0 equiv), 4-methoxybenzoyl chloride (1.1 equiv), triethylamine (2.0 equiv) in dichloromethane.

- Conditions : Reflux at 40°C for 8 hours. Purification via column chromatography (hexane:ethyl acetate, 7:3) affords the final product in 70–75% yield.

Alternative Synthetic Routes

Solid-Phase Synthesis

A resin-bound approach using Wang resin:

- Immobilize 4-methoxybenzoyl hydrazide on resin.

- React with 4-methoxyphenyl isothiocyanate and propylthiol.

- Cleave with trifluoroacetic acid to yield the target compound.

Optimization and Challenges

Regioselectivity in Triazole Formation

Propylthio Group Introduction

- Issue : Oxidative degradation of thioethers.

- Mitigation : Conduct reactions under inert atmosphere with radical scavengers (e.g., BHT).

Spectral Characterization and Validation

Critical spectroscopic data for the target compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.